molecular formula C44H30N6 B14191228 4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine CAS No. 853644-00-5

4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine

Cat. No.: B14191228
CAS No.: 853644-00-5
M. Wt: 642.7 g/mol
InChI Key: WCRQAPMCBYKGAB-UHFFFAOYSA-N
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Description

4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound with a molecular formula of C₄₄H₃₀N₆ and a molecular weight of 642.75 g/mol . This compound is characterized by its multiple pyridine rings, which are known for their aromatic properties and ability to coordinate with metal ions. The structure of this compound makes it a valuable ligand in coordination chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine typically involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile . The synthetic route includes the following steps:

    Formation of the Ligand: The ligand is synthesized by reacting 2,6-dipyridin-2-ylpyridine with 4-bromobenzonitrile under palladium-catalyzed cross-coupling conditions.

    Coordination with Metal Ions: The ligand is then coordinated with metal ions such as nickel, cobalt, or cadmium to form metal complexes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and materials science. the general principles of organic synthesis and coordination chemistry would apply, with a focus on optimizing reaction conditions and yields for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine primarily involves its ability to coordinate with metal ions. The multiple pyridine rings in the compound can form stable complexes with various metal ions, facilitating electron transfer and catalytic processes. The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine lies in its multiple pyridine rings and the ethenyl linkage, which provide a rigid and extended structure. This makes it particularly effective as a ligand in forming stable metal complexes with unique properties .

Properties

CAS No.

853644-00-5

Molecular Formula

C44H30N6

Molecular Weight

642.7 g/mol

IUPAC Name

4-[4-[2-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C44H30N6/c1-5-23-45-37(9-1)41-27-35(28-42(49-41)38-10-2-6-24-46-38)33-19-15-31(16-20-33)13-14-32-17-21-34(22-18-32)36-29-43(39-11-3-7-25-47-39)50-44(30-36)40-12-4-8-26-48-40/h1-30H

InChI Key

WCRQAPMCBYKGAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=CC(=NC(=C6)C7=CC=CC=N7)C8=CC=CC=N8

Origin of Product

United States

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